molecular formula C8H12N4O5 B13891109 3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol CAS No. 89690-76-6

3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol

Cat. No.: B13891109
CAS No.: 89690-76-6
M. Wt: 244.20 g/mol
InChI Key: MQZOFYKVNGBSOU-UHFFFAOYSA-N
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Description

3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol is a derivative of butane-1,2,4-triol, a four-carbon triol with hydroxyl groups at positions 1, 2, and 4. The compound features a 5-nitropyrazin-2-ylamino substituent at position 3, introducing both aromatic and electron-withdrawing nitro functionalities.

Properties

CAS No.

89690-76-6

Molecular Formula

C8H12N4O5

Molecular Weight

244.20 g/mol

IUPAC Name

3-[(5-nitropyrazin-2-yl)amino]butane-1,2,4-triol

InChI

InChI=1S/C8H12N4O5/c13-3-5(6(15)4-14)11-7-1-10-8(2-9-7)12(16)17/h1-2,5-6,13-15H,3-4H2,(H,9,11)

InChI Key

MQZOFYKVNGBSOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)[N+](=O)[O-])NC(CO)C(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

According to patent EP0111151B1, substituted nitropyrazines such as 5-nitropyrazin-2-yl derivatives are prepared via oxidation of sulfilimine precursors derived from aminopyrazines. The key steps include:

  • Reaction of substituted aminopyrazines with a reagent prepared by mixing dimethyl sulfoxide (DMSO) in methylene chloride, cooled to -78°C.
  • Addition of trifluoromethane sulfonic anhydride to produce dimethyl sulfide ditriflate intermediates.
  • Alkaline workup with aqueous sodium bicarbonate or sodium hydroxide.
  • Oxidation of the sulfilimine intermediate at temperatures ≤ 0°C using an organic peroxy carboxylic acid such as m-chloroperbenzoic acid to yield the nitropyrazine compound.

This method yields the nitropyrazine moiety with high purity and good yield (e.g., 79% yield of a yellow crystalline product).

Key Reaction Conditions and Notes

Step Reagents/Conditions Notes
Aminopyrazine reaction DMSO/methylene chloride at -78°C Formation of sulfilimine intermediate
Addition of trifluoromethane sulfonic anhydride 3 moles DMSO : 2 moles anhydride ratio Produces dimethyl sulfide ditriflate
Alkaline workup Aqueous NaHCO3 or NaOH Extraction into methylene chloride
Oxidation m-Chloroperbenzoic acid, ≤ 0°C Converts sulfilimine to nitropyrazine
Purification Rotary evaporation, flash chromatography Yields yellow crystalline or oily products

Preparation of Butane-1,2,4-triol

Synthetic Methods

Butane-1,2,4-triol is a triol with three hydroxyl groups and is chiral. Its preparation is well-documented and involves several industrial and laboratory methods:

  • Catalytic hydrogenation of malic acid esters:
    The most industrially viable method involves catalytic hydrogenation of malic acid esters over copper-containing catalysts at elevated temperatures (130–190°C) and high hydrogen pressures (100–300 bar) under liquid-phase conditions to avoid gas phase formation. The process yields 1,2,4-butanetriol with high selectivity and conversion rates (up to 60% theoretical yield).

  • Hydrogenation of epoxides:
    Hydrogenation of 2,3-epoxy-1-propanol (glycidol) after hydroformylation and catalytic reduction can also produce 1,2,4-butanetriol, though this involves multiple steps and costly starting materials.

  • Biotechnological synthesis:
    Genetically engineered bacteria such as Pseudomonas fragi and Escherichia coli can convert sugars (D-xylose, D-arabinose) into enantiopure 1,2,4-butanetriol via metabolic pathways.

  • Reduction of malic acid:
    Laboratory-scale synthesis often uses lithium aluminum hydride (LiAlH4) reduction of (S)-malic acid to obtain (S)-1,2,4-butanetriol.

Industrial Hydrogenation Process Details

Parameter Condition/Value Notes
Catalyst Copper-containing catalyst (Cu-Al oxide) Precipitated at pH 8-9.5, 60-90°C
Temperature 130–190°C (preferably 140–160°C) Higher temps reduce selectivity
Hydrogen pressure 100–300 bar (preferably 200–300 bar) Superatmospheric pressure
Solvents Isobutanol, ethers, hydrocarbons Acid-free solvents preferred
Yield ~60% theoretical High conversion with low byproducts

Coupling of Nitropyrazine with Butane-1,2,4-triol

While direct literature on the exact coupling to form this compound is limited, the general approach involves nucleophilic substitution or amination reactions between the amino group of the nitropyrazine and the triol backbone or its activated derivative.

  • The nitropyrazine amino group can be reacted with epoxides or haloalkyl derivatives of butane-1,2,4-triol under controlled conditions.
  • Reaction conditions often involve mild heating, use of solvents like ethanol or methylene chloride, and sometimes pressure reactors for enhanced yields.
  • Purification typically involves extraction, drying over anhydrous sodium sulfate, and flash chromatography.

Summary Table of Preparation Methods

Component Method Key Reagents/Conditions Yield/Notes
Nitropyrazine Oxidation of sulfilimine intermediate DMSO, trifluoromethane sulfonic anhydride, m-chloroperbenzoic acid, ≤0°C ~79% yield, yellow crystals
Butane-1,2,4-triol Catalytic hydrogenation of malic acid esters Cu-Al catalyst, 130–190°C, 100–300 bar H2, acid-free solvents ~60% theoretical yield, industrial scale
Butane-1,2,4-triol Reduction of malic acid LiAlH4, controlled lab conditions Laboratory scale, chiral (S)-isomer
Coupling Amination/nucleophilic substitution Epoxides or haloalkyl derivatives, solvents, mild heating Requires optimization, purification by chromatography

This detailed synthesis framework for this compound reflects the current state of knowledge from patent literature and peer-reviewed chemical synthesis methods, providing a robust basis for research and industrial application.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate may be used for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Butane-1,2,4-triol (Parent Compound)

Structural Features :

  • Core structure: Three hydroxyl groups on a linear butane chain.
  • No additional substituents.

Physical Properties :

  • Boiling point: 167–168°C (1.476 kPa), density: 1.185 g/cm³, refractive index: 1.473 .
  • Solubility: Miscible with water and alcohols .

Reactivity :

  • Acetalization : Reacts with aldehydes (e.g., furfural) to form cyclic acetals, useful in biomass-derived fuel additives .
  • Oxidation : Under Pd-3 catalysis, yields α-hydroxyketones with 72% efficiency .
  • Cyclodehydration : Syn-1,2,4-triol isomers form anti-THF products exclusively, demonstrating stereochemical dependency .

Applications : Used as a humectant, solvent, and intermediate in pharmaceuticals and explosives .

(S)-3-(Hydroxymethyl)butane-1,2,4-triol

Structural Features :

  • A hydroxymethyl group replaces the nitro-pyrazine substituent.
  • Chiral center at position 2 (S-configuration).

Reactivity :

  • Serves as a building block for stereoselective synthesis of N-homoceramides, highlighting its role in lipid mimetics .

Applications : Used in medicinal chemistry for bioactive lipid synthesis .

3,3-Dimethylbutane-1,2,4-triol

Structural Features :

  • Branched structure with methyl groups at position 3.

Physical Properties :

  • Lower hydrophilicity compared to linear triols due to steric hindrance.

Applications : Marketed as a specialty chemical with consumption data tracked globally (1997–2046) .

4-{9H-Pyrido[3,4-b]indol-1-yl}butane-1,2,4-triol

Structural Features :

  • Pyridoindolyl aromatic substituent at position 4.

Reactivity :

  • The indole moiety may enhance π-π stacking interactions in drug design.

Applications: Potential use in neurological or anticancer agents due to indole’s bioactivity .

Gadobutrol Impurity 2

Structural Features :

  • Complex derivative with a tetraazacyclododecane ring system.

Applications : Identified as an impurity in gadobutrol, a contrast agent, emphasizing the importance of triol derivatives in pharmaceutical quality control .

Comparative Analysis

Structural and Electronic Effects

Compound Substituent Key Electronic Effect
Butane-1,2,4-triol None Polar due to hydroxyls
3-[(5-Nitro...)butane-1,2,4-triol 5-Nitropyrazin-2-ylamino Electron-withdrawing (nitro group)
3,3-Dimethylbutane-1,2,4-triol Methyl groups Steric hindrance, reduced polarity

Impact on Reactivity :

  • The nitro group in 3-[(5-Nitro...)butane-1,2,4-triol likely slows acetalization compared to the parent triol but may enhance electrophilic substitution in aromatic systems .
  • Steric hindrance in dimethyl derivatives reduces solubility but improves stability in hydrophobic environments .

Biological Activity

3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a butane backbone with three hydroxyl groups (triol) and a nitropyrazinyl amino group. The molecular formula is C7H10N4O3C_7H_{10}N_4O_3 with a molecular weight of approximately 244.207 g/mol. The presence of the nitro group enhances its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit:

Antimicrobial Activity

The antimicrobial activity of this compound is particularly noteworthy. Nitro compounds like metronidazole serve as effective treatments against anaerobic bacteria and protozoa. The mechanism involves the reduction of the nitro group to form reactive intermediates that bind to DNA .

Comparative Antimicrobial Efficacy

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
MetronidazoleClostridium difficile0.5 μg/mL
This compoundStaphylococcus aureusTBD
NitrofurantoinEscherichia coli32 μg/mL

Anticancer Activity

The potential anticancer properties of this compound stem from its ability to selectively target hypoxic cancer cells. Research has indicated that nitroaromatic compounds can be activated under low oxygen conditions typical of tumor microenvironments .

Case Studies

  • Study on Nitropyrazine Derivatives : A study highlighted that derivatives of nitropyrazine exhibited significant cytotoxicity against various cancer cell lines, suggesting that the presence of the nitro group is crucial for their activity .
  • Mechanistic Insights : Another study demonstrated that nitro compounds could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cellular stress and death .

Q & A

Q. Key Data :

  • Reduction of allyloxy derivatives: ~26% yield with LiAlH₄ in diethyl ether .
  • DL-malic acid ester conversion to butane-1,2,4-triol: ~82% yield under acidic hydrolysis .

How does the nitro group in this compound affect its reactivity in catalytic processes compared to other triol derivatives?

Advanced Research Question
The nitro group enhances electrophilicity at the pyrazine ring, facilitating nucleophilic attacks in acetalization or condensation reactions. In biomass-derived triols (e.g., glycerol), acetalization typically targets primary hydroxyl groups, but the nitro-substituted pyrazine moiety in this compound may sterically hinder certain reaction pathways. Comparative studies with unsubstituted triols (e.g., butane-1,2,4-triol) reveal slower kinetics in acid-catalyzed esterification due to electron-withdrawing effects of the nitro group .

Q. Methodological Insight :

  • Use kinetic isotopic labeling (e.g., D₂O) to track hydroxyl group reactivity.
  • DFT calculations predict activation barriers for nitro-group participation in transition states .

What spectroscopic methods are most effective for characterizing the stereochemistry of this compound?

Basic Research Question
1H/13C NMR and circular dichroism (CD) are critical for resolving stereochemistry. For example, vicinal coupling constants (J values) in 1H NMR distinguish erythro vs. threo diastereomers in triol backbones. Chiral derivatizing agents (e.g., Mosher’s esters) enhance enantiomeric excess (ee) determination via 19F NMR . High-resolution mass spectrometry (HRMS) confirms molecular integrity, while X-ray crystallography provides absolute configuration for crystalline derivatives .

Q. Key Data :

  • (S)-(-)-1,2,4-Butanetriol: 99% ee confirmed via chiral HPLC .
  • Butane-1,2,4-triol derivatives: Characteristic δ 3.5–4.2 ppm (hydroxyl protons) in DMSO-d₆ .

What are the implications of structural modifications on the radiosensitizing properties of nitro-substituted triol derivatives?

Advanced Research Question
Nitroimidazole analogs (e.g., doranidazole) demonstrate radiosensitization via hydroxyl radical (•OH) scavenging and DNA strand break enhancement . Substituting imidazole with nitropyrazine may alter redox potentials, affecting hypoxic cell selectivity. Comparative pulse radiolysis studies can quantify reaction rate constants (k) with hydrated electrons (e⁻aq) and •OH. Toxicity profiles must be assessed via clonogenic assays in vitro.

Q. Methodological Insight :

  • Radiation-chemical experiments: Measure strand breaks in plasmid DNA under aerobic vs. hypoxic conditions .
  • Electron paramagnetic resonance (EPR) detects nitro radical intermediates.

How does the acetalization behavior of this compound compare to other biomass-derived triols in fuel additive synthesis?

Advanced Research Question
In acetalization with furfural, butane-1,2,4-triol forms cyclic acetals preferentially at the 1,4-hydroxyl positions due to reduced steric hindrance . Introducing the 5-nitropyrazin-2-ylamino group may shift reactivity toward linear acetals if the nitro group participates in intramolecular hydrogen bonding. Catalytic screening (e.g., Amberlyst-15 vs. zeolites) optimizes product distribution.

Q. Key Data :

  • Furfural + glycerol: 70–85% cyclic acetal yield .
  • Butane-1,2,4-triol: Boiling point 303.9°C, enabling high-temperature reactions .

What are the key challenges in achieving regioselective functionalization during the synthesis of this compound?

Advanced Research Question
Regioselectivity is hindered by similar pKa values of hydroxyl groups (ΔpKa < 1.5). Protecting group strategies (e.g., silylation with tert-butyldimethylsilyl chloride) isolate specific hydroxyls for nitropyrazine coupling . Computational modeling (e.g., DFT) predicts preferential reaction sites based on electron density maps.

Q. Methodological Insight :

  • Use kinetic vs. thermodynamic control: Lower temperatures favor less stable but more reactive intermediates .

How can computational modeling predict the thermodynamic stability of cyclic intermediates formed during reactions involving this triol?

Advanced Research Question
Conformational analysis via molecular mechanics (MMFF94) identifies stable cyclic intermediates. For example, seven-membered rings formed during condensation with paraformaldehyde are thermodynamically favored over five-membered analogs (ΔG ≈ -3.2 kcal/mol) . Solvation models (e.g., COSMO-RS) account for solvent effects on ring-closure equilibria.

Q. Key Data :

  • Seven-membered cyclic products: 75% yield under kinetic control .
  • Activation energy for ring closure: ~12 kcal/mol via transition state analysis .

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